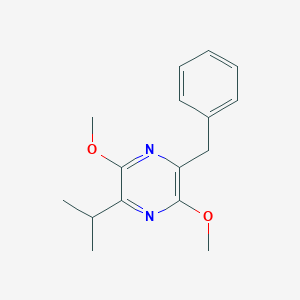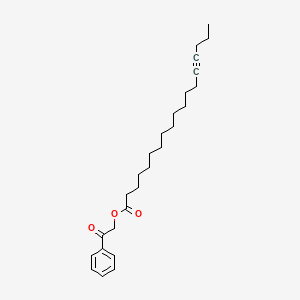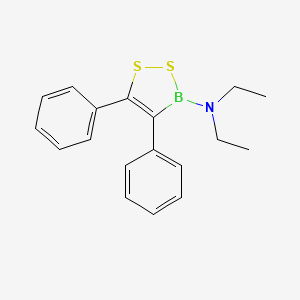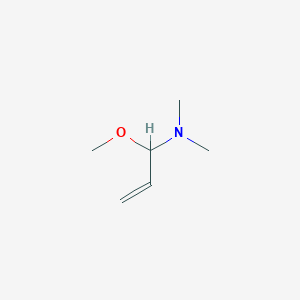![molecular formula C15H17ClN4O2 B14390495 N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide CAS No. 89757-88-0](/img/structure/B14390495.png)
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antitubercular, antiviral, and anticancer properties . The presence of the 4-chlorophenyl group and the pyrrolidinyl moiety in its structure contributes to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide typically involves the following steps :
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide through hydrazination.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction: The oxadiazole derivative is then coupled with 3-(pyrrolidin-1-yl)propanoic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyrrolidinyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide has several scientific research applications :
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Biology: The compound exhibits significant antitubercular activity, making it a candidate for developing new antitubercular agents.
Medicine: Its antiviral and anticancer properties are being explored for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. It also exhibits cytotoxic effects on cancer cells by targeting enzymes and proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(morpholin-4-yl)acetamide
Uniqueness
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide stands out due to its unique combination of the 4-chlorophenyl group and the pyrrolidinyl moiety, which enhances its biological activity and specificity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various biological assays .
Propiedades
Número CAS |
89757-88-0 |
|---|---|
Fórmula molecular |
C15H17ClN4O2 |
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O2/c16-12-5-3-11(4-6-12)14-18-19-15(22-14)17-13(21)7-10-20-8-1-2-9-20/h3-6H,1-2,7-10H2,(H,17,19,21) |
Clave InChI |
QVXMUAGDJHTZSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)

![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)







![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)

